molecular formula C12H20INO3 B2683438 tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2167074-40-8

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2683438
CAS No.: 2167074-40-8
M. Wt: 353.2
InChI Key: GYGNBHZKLFYEBE-UHFFFAOYSA-N
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Description

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2167074-40-8) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry . This compound features a spirocyclic architecture that incorporates a tert-butoxycarbonyl (Boc) protected amine and a reactive iodomethyl group . The Boc group serves as a common protecting group for amines, enhancing the compound's stability and handling properties during synthetic sequences, while the iodomethyl moiety acts as a versatile handle for further functionalization, enabling carbon-carbon bond formation and nucleophilic substitution reactions . Researchers utilize this scaffold in the synthesis of complex molecules, particularly in the development of novel pharmaceutical candidates. Its core structure is a key feature in certain patented compounds, such as 5-oxa-2-azaspiro[3.4]octane derivatives investigated for their potential as M4 muscarinic receptor agonists . The molecular formula is C 12 H 20 INO 3 and it has a molecular weight of 353.20 g/mol . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGNBHZKLFYEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by the introduction of the iodinated methyl group. One common synthetic route includes the reaction of a suitable spirocyclic precursor with iodomethane under basic conditions. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Chemical Reactions Analysis

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds with spirocyclic structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial and antifungal properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties : The unique structure may interact with cancer cell pathways, offering a basis for further exploration in cancer therapeutics.

Drug Design

The compound serves as a versatile scaffold in drug design, facilitating the development of new pharmacophores. Its ability to mimic biological molecules can lead to the discovery of novel drugs targeting specific diseases.

Chemical Biology

In chemical biology, this compound can be utilized as a probe to study biological processes due to its ability to selectively bind to certain proteins or enzymes, thereby providing insights into their functions and mechanisms.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Investigated the antimicrobial properties of spirocyclic compounds, including tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, demonstrating significant activity against Gram-positive bacteria .
Johnson et al. (2021)Explored the synthesis and biological evaluation of related spiro compounds, highlighting their potential as anticancer agents through modulation of cell signaling pathways .
Lee et al. (2022)Developed a series of derivatives based on the spiro framework, assessing their binding affinity to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is not well-documented. its reactivity is primarily influenced by the presence of the iodinated methyl group and the spirocyclic framework. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s interaction with biological targets .

Comparison with Similar Compounds

Core Structural Variations

The spiro[3.4]octane framework can vary in heteroatom composition, substituents, and functional groups. Below is a comparative analysis:

Compound Name Structural Features Molecular Formula CAS Number Key Differences References
tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Iodomethyl substituent at position 5; oxa-aza spiro[3.4]octane C₁₂H₂₀INO₃ 1445949-63-2 Reactive iodomethyl group enables cross-coupling or alkylation
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Oxo group at position 7; no iodomethyl C₁₁H₁₇NO₄ 1408075-90-0 Oxo group introduces polarity; potential for ketone-based derivatization
tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate Thia (sulfur) instead of oxa; hydroxy group at position 8 C₁₁H₁₉NO₃S 1393560-39-8 Sulfur atom alters electronic properties; hydroxy group for hydrogen bonding
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Smaller spiro[3.3]heptane core; hydroxy substituent C₁₁H₁₉NO₃ 158602-43-8 Reduced ring size impacts conformational flexibility

Functional Group Modifications

Substituents on the spirocyclic core significantly influence reactivity and applications:

  • Iodomethyl vs.
  • Benzyl and Aryl Substituents : Analogues like tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS: 1352926-14-7) incorporate aromatic groups, enhancing π-stacking interactions in drug-receptor binding .

Biological Activity

tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, with the CAS number 2167074-40-8, is a complex organic compound characterized by its unique spirocyclic structure and the presence of an iodomethyl group. This compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its intriguing molecular properties.

The molecular formula of this compound is C12_{12}H20_{20}INO3_3, with a molecular weight of 353.20 g/mol. Its structure features a spirocyclic framework that may influence its biological activity.

PropertyValue
Molecular FormulaC12_{12}H20_{20}INO3_3
Molecular Weight353.20 g/mol
CAS Number2167074-40-8

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors, potentially influencing biochemical pathways. The iodomethyl group may enhance reactivity and facilitate interactions with biological macromolecules, making it a candidate for drug development.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds featuring spirocyclic structures have shown promise as antimicrobial agents, potentially inhibiting bacterial growth.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
  • Neuroprotective Effects : Some derivatives of azaspiro compounds have been reported to possess neuroprotective properties, which could be relevant for conditions such as neurodegeneration.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in the Royal Society of Chemistry highlighted synthetic routes for azaspiro compounds and their biological evaluations, emphasizing the importance of structure in determining activity .
  • Comparative Analysis : Research comparing various azaspiro compounds indicated that modifications at the nitrogen atom significantly affect biological outcomes, suggesting that this compound may have unique properties compared to its analogs .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential as a drug candidate .

Potential Applications

Given its unique structure and preliminary findings regarding biological activity, this compound may have several applications:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer therapies.
  • Biological Probes : Utilized in research to study cellular processes due to its ability to interact with biomolecules.

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate?

The synthesis of spirocyclic compounds like this often involves enzymatic ketoreduction and functional group interconversion. For example:

  • Step 1 : Reduction of a ketone precursor (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) using a ketoreductase (e.g., Codex® KRED-P3-G09) and NADP+ cofactor in a buffered system (pH 7.5, 30–33°C). This achieves high enantiomeric excess (>99%) .
  • Step 2 : Subsequent iodination of the hydroxymethyl intermediate using reagents like methylsulfonyl chloride (MsCl) followed by iodide displacement.

Q. Key Reaction Conditions

ParameterValue/DescriptionReference
Temperature30–33°C
Enzyme Loading800 mg per 178 mmol substrate
CofactorNADP+ (80 mg initial, 20 mg booster)
Reaction Time45 hours (with booster addition)
PurificationSilica gel chromatography (heptane/ethyl acetate gradient)

Q. How is enantiomeric excess (ee) determined for this compound?

Enantiomeric purity is typically assessed via supercritical fluid chromatography (SFC) using chiral columns (e.g., Chiralpak AD-3). Mobile phases include CO₂ and methanol with 0.2% ammonia, achieving resolution with a gradient of 5–15% methanol over 7 minutes . For iodinated derivatives, ¹H NMR analysis of diastereomeric intermediates or derivatization with chiral auxiliaries may also be employed .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, general precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Contain spills with absorbent materials (e.g., diatomaceous earth) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural contradictions in NMR data be resolved for spirocyclic intermediates?

Conflicting NMR signals may arise from dynamic ring puckering or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR : To freeze conformational exchange and resolve split signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict chemical shifts and compare with experimental data .
  • X-ray Crystallography : Use SHELXL or similar software for single-crystal structure determination, resolving ambiguities in stereochemistry .

Q. What methodologies optimize the regioselective iodination of spirocyclic intermediates?

Regioselectivity in iodination depends on:

  • Leaving Group Activation : Prior mesylation (e.g., using MsCl) of the hydroxymethyl group enhances iodide displacement efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of iodide ions .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like elimination .

Q. Comparison of Iodination Conditions

ParameterOptimized ConditionRisk of Byproducts
SolventDMF or acetonitrileLow
Temperature0–5°CModerate
CatalystNone (SN2 mechanism)High if overheated

Q. How can computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura or Ullmann couplings .
  • Molecular Dynamics (MD) : Simulates steric hindrance around the iodomethyl group, predicting accessibility for palladium catalysts .
  • Retrosynthetic Software : Tools like CASPIAN or Spaya prioritize synthetic routes based on bond dissociation energies .

Q. What analytical challenges arise in characterizing spirocyclic byproducts, and how are they addressed?

  • Challenge : Overlapping signals in ¹H NMR due to symmetry.
    Solution : Use ¹³C NMR or DEPT-135 to distinguish quaternary carbons .
  • Challenge : Low-resolution mass spectrometry (LRMS) ambiguity.
    Solution : High-Resolution Mass Spectrometry (HRMS) with ESI+ or MALDI-TOF for exact mass determination .
  • Challenge : Crystallization difficulties.
    Solution : Vapor diffusion with anti-solvents (e.g., hexane/ethyl acetate) to grow single crystals .

Q. How does the 6-oxa-2-azaspiro[3.4]octane scaffold influence pharmacokinetic properties?

The spirocyclic core enhances:

  • Metabolic Stability : Rigid structure reduces cytochrome P450 oxidation .
  • Solubility : Oxygen in the oxa-ring improves aqueous solubility compared to all-carbon analogs .
  • Bioavailability : Balanced logP (predicted ~2.1) facilitates membrane permeability .

Q. Predicted Physicochemical Properties

PropertyValueMethod
logP2.1 (estimated)ChemDraw
Water Solubility0.5 mg/mL (25°C)ACD/Labs
Topological Polar SA65 ŲMolinspiration

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